1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular processes . The compound’s ability to modulate these targets contributes to its therapeutic potential in treating various diseases .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine structure but differs in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with notable antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: A related compound with significant cytotoxic activities against cancer cell lines.
Uniqueness: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its diverse range of applications in medicinal chemistry, biology, and material sciences further highlights its uniqueness .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8-10-9-5-11(7)8/h2-5H,1H3 |
InChI Key |
VBUSYRSSGOEPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=NN=CN21 |
Origin of Product |
United States |
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